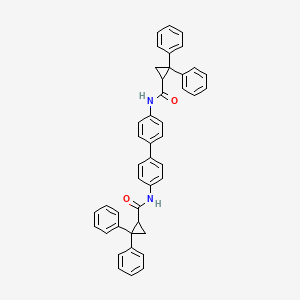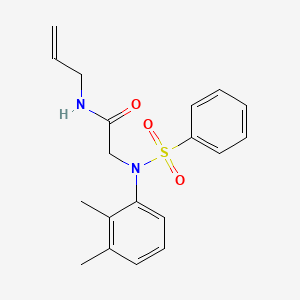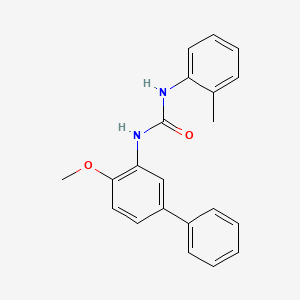
N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide), commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDP belongs to the family of cyclopropane-containing compounds, which have been shown to exhibit various biological activities.
作用機序
The mechanism of action of BDP is not fully understood, but it is believed to involve the interaction with various biological targets, such as enzymes and receptors. BDP has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. BDP has also been shown to interact with certain receptors, such as G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BDP has also been shown to modulate the activity of certain enzymes and receptors, which can affect various physiological processes, such as inflammation, cell proliferation, and neurotransmission.
実験室実験の利点と制限
One of the advantages of using BDP in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. BDP is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of using BDP is its potential toxicity at high concentrations, which can affect the interpretation of the results. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BDP for each experiment.
将来の方向性
There are several future directions for the research on BDP. One direction is to investigate the structure-activity relationship of BDP and its analogs, which can provide insights into the mechanism of action and identify more potent compounds. Another direction is to explore the potential applications of BDP in drug discovery, such as screening for new drug targets and developing new therapeutic agents. Additionally, the use of BDP as a fluorescent probe for imaging biological systems can be further optimized by developing new imaging techniques and probes.
合成法
The synthesis of BDP involves the reaction between 4,4'-diaminobiphenyl and 2,2-diphenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of BDP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
BDP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a broad range of biological activities, such as anticancer, antiviral, and antimicrobial activities. BDP has also been investigated for its potential as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
N-[4-[4-[(2,2-diphenylcyclopropanecarbonyl)amino]phenyl]phenyl]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2O2/c47-41(39-29-43(39,33-13-5-1-6-14-33)34-15-7-2-8-16-34)45-37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-42(48)40-30-44(40,35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28,39-40H,29-30H2,(H,45,47)(H,46,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHEWBMSVIWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6CC6(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)



![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)
